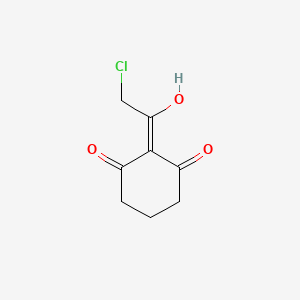
Rubidium 5-oxo-DL-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium 5-oxo-DL-prolinate is a chemical compound with the molecular formula C5H7NO3Rb It is a salt formed from rubidium and 5-oxo-DL-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rubidium 5-oxo-DL-prolinate can be synthesized through the reaction of rubidium hydroxide with 5-oxo-DL-proline. The reaction typically occurs in an aqueous solution, where rubidium hydroxide acts as a base to neutralize the carboxylic acid group of 5-oxo-DL-proline, forming the rubidium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory preparation. This would include the use of industrial-grade rubidium hydroxide and 5-oxo-DL-proline, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rubidium 5-oxo-DL-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The rubidium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various metal salts can be used to replace rubidium in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rubidium 5-oxo-DL-prolinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It may be used in the production of specialized materials or as a component in certain industrial processes.
Wirkmechanismus
The mechanism by which rubidium 5-oxo-DL-prolinate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a modulator of enzyme activity or as a precursor in metabolic reactions. The exact pathways and targets are still under investigation, but its role in modulating cellular processes is of significant interest.
Vergleich Mit ähnlichen Verbindungen
Rubidium 5-oxo-DL-prolinate can be compared with other similar compounds, such as:
- Sodium 5-oxo-DL-prolinate
- Potassium 5-oxo-DL-prolinate
- Lithium 5-oxo-DL-prolinate
These compounds share similar structures but differ in the cation present. The unique properties of rubidium, such as its larger ionic radius and specific reactivity, make this compound distinct in its applications and effects.
Eigenschaften
| 85959-39-3 | |
Molekularformel |
C5H6NO3Rb |
Molekulargewicht |
213.57 g/mol |
IUPAC-Name |
5-oxopyrrolidine-2-carboxylate;rubidium(1+) |
InChI |
InChI=1S/C5H7NO3.Rb/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
RGRBEEBQJAGAON-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)


